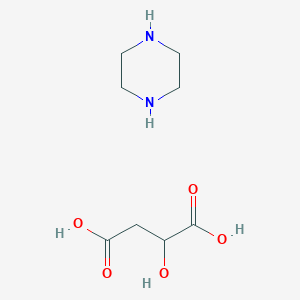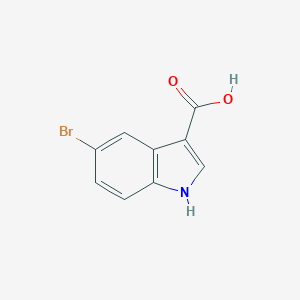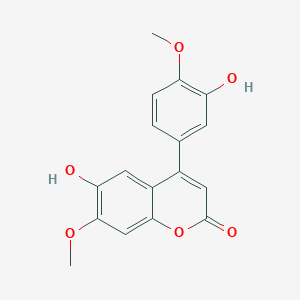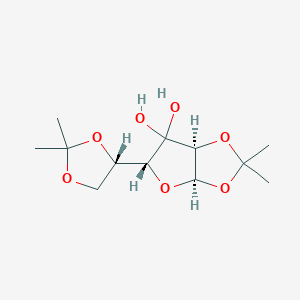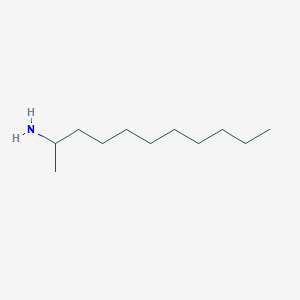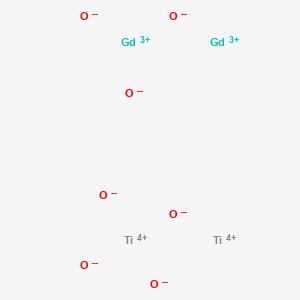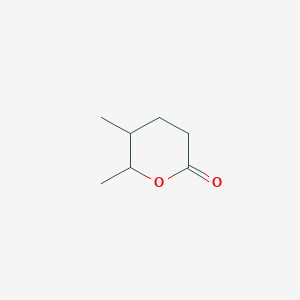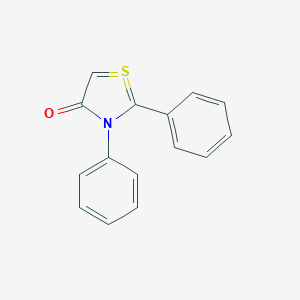
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate, also known as DTTO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. DTTO is a nitrogen-sulfur heterocycle that contains a positively charged thiazolium ring and a negatively charged oxolate group. This compound has been synthesized using different methods, and its unique structure has led to its use in various scientific research applications.
作用機序
The mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent is not fully understood. However, studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate induces apoptosis in cancer cells by activating the caspase-dependent pathway. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
生化学的および生理学的効果
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has antioxidant and anti-inflammatory properties. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has several advantages as a starting material for various lab experiments. It is easy to synthesize, and its unique structure makes it useful in various scientific research applications. However, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has some limitations, including its low solubility in water and its tendency to form aggregates, which can affect its reactivity and stability.
将来の方向性
There are several future directions for the research on 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. One potential area of research is the development of new synthetic methods for 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate that can improve its yield and purity. Another area of research is the investigation of the mechanism of action of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate as an anti-cancer agent. Further studies are also needed to explore the potential applications of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate in other scientific research fields, such as material science and catalysis. Overall, the unique properties of 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate make it a promising compound for further research and development.
合成法
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate can be synthesized using different methods, including the reaction of 2-aminothiophenol with benzaldehyde in the presence of a strong acid catalyst. The reaction produces the intermediate Schiff base, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate. Another method involves the reaction of 2-aminothiophenol with benzoyl chloride in the presence of a base to form the intermediate benzoylthiourea, which is then oxidized to form 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate.
科学的研究の応用
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been found to have potential applications in various scientific research fields, including catalysis, material science, and medicinal chemistry. In catalysis, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has been used as a catalyst in various reactions, such as the synthesis of benzimidazoles. 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has also been used as a starting material for the synthesis of different materials, including metal-organic frameworks and porous organic polymers. In medicinal chemistry, 2,3-Diphenyl-1,3-thiazol-3-ium-4-olate has shown potential as an anti-cancer agent, and it has been found to inhibit the growth of various cancer cell lines.
特性
CAS番号 |
13288-67-0 |
|---|---|
製品名 |
2,3-Diphenyl-1,3-thiazol-3-ium-4-olate |
分子式 |
C15H11NOS |
分子量 |
253.32 g/mol |
IUPAC名 |
2,3-diphenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-11H |
InChIキー |
POJOFFRVSYSQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=S=CC(=O)N2C3=CC=CC=C3 |
同義語 |
2,3-Diphenylthiazol-3-ium-4-olate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



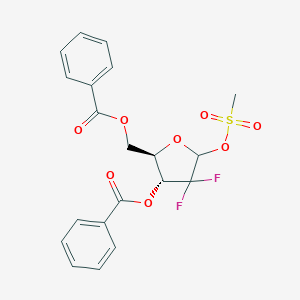
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
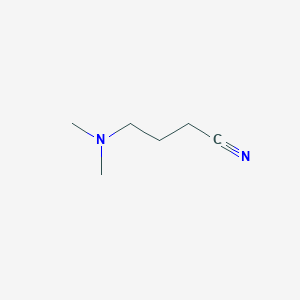
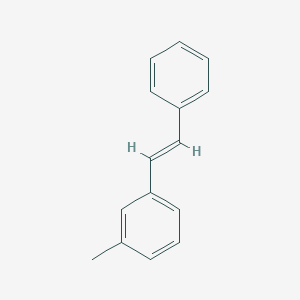
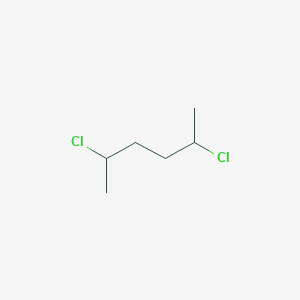
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
